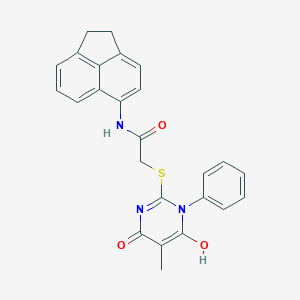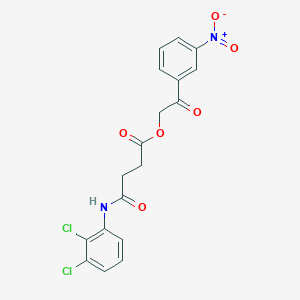![molecular formula C11H17BrN2O3S2 B269774 5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide](/img/structure/B269774.png)
5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism. In
Mécanisme D'action
BPTES works by inhibiting the activity of glutaminase, an enzyme that plays a crucial role in converting glutamine to glutamate in cancer cells. This process is essential for cancer cell metabolism, as it provides the necessary energy and building blocks for cell growth and proliferation. By inhibiting glutaminase, BPTES disrupts this metabolic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of glutamate and other amino acids in cancer cells, leading to a decrease in cell proliferation and growth. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPTES has been found to have an anti-angiogenic effect, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPTES is its specificity for glutaminase. Unlike other compounds that target multiple enzymes, BPTES only inhibits glutaminase, making it a highly targeted and effective inhibitor. However, one limitation of BPTES is its low solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of research is the combination of BPTES with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, researchers are exploring the use of BPTES in other diseases, such as neurodegenerative disorders and metabolic diseases.
Méthodes De Synthèse
The synthesis of BPTES involves the reaction of 2-thiophenesulfonamide with 3-(4-morpholinyl)propylamine in the presence of a brominating agent. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The process yields a white crystalline solid that is highly pure and stable.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by targeting the glutaminase enzyme, which is essential for cancer cell metabolism. BPTES has been found to be effective against a wide range of cancer types, including breast, lung, prostate, and pancreatic cancer.
Propriétés
Nom du produit |
5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide |
|---|---|
Formule moléculaire |
C11H17BrN2O3S2 |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
5-bromo-N-(3-morpholin-4-ylpropyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H17BrN2O3S2/c12-10-2-3-11(18-10)19(15,16)13-4-1-5-14-6-8-17-9-7-14/h2-3,13H,1,4-9H2 |
Clé InChI |
IMTRELFNGHKADW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(S2)Br |
SMILES canonique |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione](/img/structure/B269696.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B269697.png)
![N-(2,3-dichlorophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B269698.png)
![4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate](/img/structure/B269699.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B269705.png)
![4-{2-[(5-Bromo-3-pyridinyl)carbonyl]carbohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B269706.png)
![4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B269707.png)
![2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B269708.png)
![(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B269709.png)

![2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B269713.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate](/img/structure/B269715.png)
![Methyl 2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269718.png)